

Technical Guide: (R)-(+)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-4-Chloro-3-hydroxybutyronitrile
Cat. No.:	B143830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-4-Chloro-3-hydroxybutyronitrile, with CAS number 84367-31-7, is a valuable chiral building block in modern organic and pharmaceutical chemistry. Its trifunctional nature, possessing a nitrile, a secondary alcohol with a defined stereocenter, and a primary alkyl chloride, makes it a versatile intermediate for the synthesis of complex chiral molecules. This guide provides an in-depth overview of its chemical properties, known hazards, and its significant role as a precursor in the synthesis of bioactive compounds, most notably L-carnitine. While this compound is primarily utilized as a synthetic intermediate, this document compiles the available technical information to support its safe handling, application, and further research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is presented in Table 1. This data is crucial for its proper handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ CINO	[1]
Molecular Weight	119.55 g/mol	[1]
Appearance	Colorless to slightly yellow clear liquid	[1]
Density	1.25 g/mL at 20 °C	[1]
Boiling Point	110 °C at 1 mmHg	[1]
Refractive Index	n _{20/D} = 1.47	[1]
Optical Rotation	[α] _{20/D} = +12 to +14° (neat)	[1]
Flash Point	113 °C (closed cup)	[2]
Storage Conditions	Store at room temperature.	[1]
Purity (typical)	≥ 96% (GC)	[1]

Hazards and Safety Information

(R)-(+)-4-Chloro-3-hydroxybutyronitrile is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its risks.

GHS Classification:

- Acute Toxicity, Oral (Category 3)[\[3\]](#)
- Acute Toxicity, Dermal (Category 3)[\[3\]](#)
- Acute Toxicity, Inhalation (Category 3)[\[3\]](#)
- Skin Irritation (Category 2)[\[4\]](#)
- Eye Irritation (Category 2A)[\[4\]](#)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[\[4\]](#)

Hazard Statements:

- H301: Toxic if swallowed.[3]
- H311: Toxic in contact with skin.[3]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H331: Toxic if inhaled.[3]
- H335: May cause respiratory irritation.[4]

Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

Code	Precautionary Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352	IF ON SKIN: Wash with plenty of soap and water.
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Applications

The primary application of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is as a key chiral intermediate in the synthesis of L-carnitine.^[1] L-carnitine is an essential compound for fatty acid metabolism in mammals.

Synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile

Chemical Synthesis:

A common method for the synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile involves the reaction of (R)-epichlorohydrin with a cyanide source.

- Reaction: (R)-epichlorohydrin is reacted with a cyanide, such as potassium cyanide or sodium cyanide, in a mixture of water and an alcohol.^[5]
- Reaction Conditions: The reaction is typically carried out under weakly basic conditions, with a pH maintained between 8.0 and 10.0.^[5] The temperature is generally kept between 20-25 °C for a duration of 1.5 to 4 hours.^[5]
- Work-up and Purification: Following the reaction, the mixture is extracted with an organic solvent like ether. The organic layer is then washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (R)-(+)-4-Chloro-3-hydroxybutyronitrile as a colorless oil.^[6]

Enzymatic Synthesis:

A cyanide-free biocatalytic route has also been developed, which involves the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using an aldoxime dehydratase. This method can yield (R)-4-chloro-3-hydroxybutanenitrile with a high enantiomeric excess.^[2]

Application in the Synthesis of L-carnitine

The synthesis of L-carnitine from (R)-(+)-4-Chloro-3-hydroxybutyronitrile is a multi-step process. A generalized workflow is presented below.

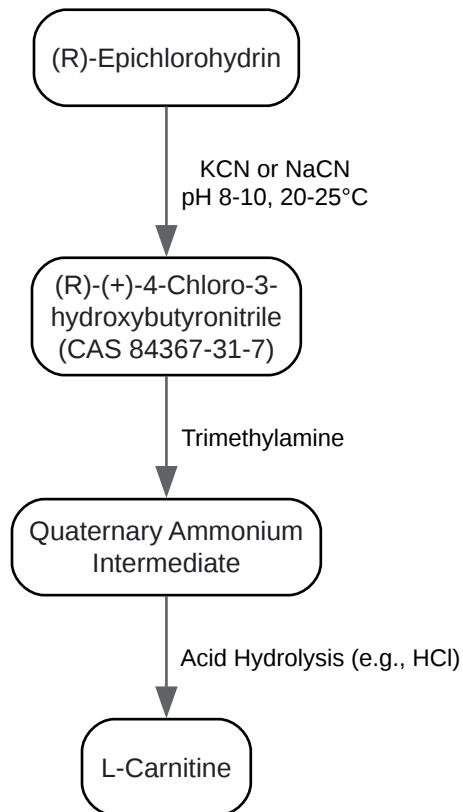
- Step 1: Quaternization: (R)-(+)-4-Chloro-3-hydroxybutyronitrile is reacted with trimethylamine. This results in a nucleophilic substitution of the chlorine atom by the trimethylamine, forming a quaternary ammonium salt.^[7]

- Step 2: Hydrolysis: The nitrile group of the quaternary ammonium intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as hydrochloric acid.[7][8]
- Step 3: Purification: The final L-carnitine product is purified, which may involve steps like ion-exchange chromatography to remove excess salts, followed by recrystallization.[7]

Analytical Methods

The purity and enantiomeric excess of (R)-(+)-4-Chloro-3-hydroxybutyronitrile are critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed:

- Gas Chromatography (GC): Used to determine the chemical purity of the compound. A flame ionization detector (FID) is typically used for quantification.[1]
- Chiral Gas Chromatography (Chiral GC): Essential for determining the enantiomeric excess. A chiral stationary phase is used to separate the (R)- and (S)-enantiomers.[1]
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used to determine the enantiomeric excess.[1]
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Characteristic peaks include a broad O-H stretch around 3400 cm^{-1} and a C≡N stretch around 2250 cm^{-1} . [1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure.[3]

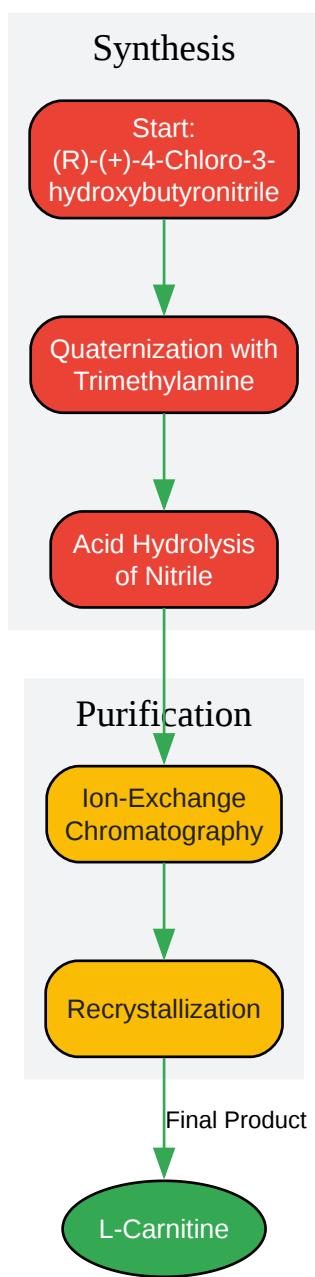

Biological Activity and Signaling Pathways

Based on extensive literature searches, there is no publicly available data on the direct biological activities or the modulation of specific signaling pathways by (R)-(+)-4-Chloro-3-hydroxybutyronitrile itself. Its biological relevance is primarily derived from its role as a precursor to biologically active molecules like L-carnitine. The pharmacological effects reported are associated with the final products synthesized from this intermediate.[5]

Visualizations

Synthesis of L-carnitine from (R)-Epichlorohydrin

The following diagram illustrates the overall synthetic pathway from (R)-epichlorohydrin to L-carnitine, highlighting the role of (R)-(+)-4-Chloro-3-hydroxybutyronitrile as a key intermediate.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to L-carnitine.

Experimental Workflow for L-Carnitine Synthesis

The logical workflow for the synthesis and purification of L-carnitine from (R)-(+)-4-Chloro-3-hydroxybutyronitrile is depicted below.

[Click to download full resolution via product page](#)

Caption: L-Carnitine synthesis workflow.

Conclusion

(R)-(+)-4-Chloro-3-hydroxybutyronitrile is a fundamentally important chiral intermediate with well-defined chemical properties and established synthetic utility. Its primary value lies in providing a stereochemically defined building block for the efficient synthesis of high-value

pharmaceutical compounds like L-carnitine. While information on its intrinsic biological activity is lacking, a thorough understanding of its chemical properties and associated hazards is paramount for its safe and effective use in research and development. This guide serves as a comprehensive resource for professionals in the field, summarizing the critical technical information required for its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 7. CN103420861A - Preparation method for L-carnitine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Technical Guide: (R)-(+)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143830#cas-number-84367-31-7-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com